Cas no 106271-06-1 (Benzenamine,3-methoxy-4-[[5-(methylsulfonyl)pentyl]oxy]-)
![Benzenamine,3-methoxy-4-[[5-(methylsulfonyl)pentyl]oxy]- structure](https://it.kuujia.com/scimg/cas/106271-06-1x500.png)
106271-06-1 structure
Nome del prodotto:Benzenamine,3-methoxy-4-[[5-(methylsulfonyl)pentyl]oxy]-
Benzenamine,3-methoxy-4-[[5-(methylsulfonyl)pentyl]oxy]- Proprietà chimiche e fisiche
Nomi e identificatori
-
- Benzenamine,3-methoxy-4-[[5-(methylsulfonyl)pentyl]oxy]-
- 3-methoxy-4-(5-methylsulfonylpentoxy)aniline
- 1-Methylsulfonyl-5-(4-amino-2-methoxy-phenoxy)-pentan
- 1-Methylsulfonyl-5-< 4-amino-2-methoxy-phenoxy> -pentan
- 3-methoxy-4-{[5-(methylsulfonyl)pentyl]oxy}aniline
- 4-((5-(Methylsulfonyl)pentyl)oxy)-m-anisidine
- AC1L1SL8
- AC1Q6TMC
- amp
- B 5982
- BRN 2813614
- LS-20167
- M &
- M B 5982
- m-ANISIDINE, 4-((5-(METHYLSULFONYL)PENTYL)OXY)-
- starbld0048021
- AKOS040752928
- M & B 5982
- 106271-06-1
- DTXSID60147561
- 3-Methoxy-4-((5-(methylsulfonyl)pentyl)oxy)aniline
-
- Inchi: InChI=1S/C13H21NO4S/c1-17-13-10-11(14)6-7-12(13)18-8-4-3-5-9-19(2,15)16/h6-7,10H,3-5,8-9,14H2,1-2H3
- Chiave InChI: BBQNVRCHDIRPNJ-UHFFFAOYSA-N
- Sorrisi: COC1=C(OCCCCCS(C)(=O)=O)C=CC(N)=C1
Proprietà calcolate
- Massa esatta: 287.11923
- Massa monoisotopica: 287.119129
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 5
- Conta atomi pesanti: 19
- Conta legami ruotabili: 8
- Complessità: 339
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 1.6
- Superficie polare topologica: 87
Proprietà sperimentali
- Densità: 1.181
- Punto di ebollizione: 509.6°Cat760mmHg
- Punto di infiammabilità: 262°C
- Indice di rifrazione: 1.529
- PSA: 78.62
- LogP: 3.53310
Benzenamine,3-methoxy-4-[[5-(methylsulfonyl)pentyl]oxy]- Letteratura correlata
-
Shuchen Zhang,Wenfeng Duan,Yanan Xi RSC Adv., 2016,6, 83864-83869
-
Palak Garg,Deepak Dange,Cameron Jones Dalton Trans., 2021,50, 9118-9122
-
Yafei Wang,Weiwei Chen,JiangKun Cao,Jianhua Xiao,Shanhui Xu,Mingying Peng J. Mater. Chem. C, 2019,7, 11824-11833
-
Huiwen Lan,Aimin Wei,Hechuang Zheng,Xuhui Sun,Jun Zhong Nanoscale, 2018,10, 7033-7039
106271-06-1 (Benzenamine,3-methoxy-4-[[5-(methylsulfonyl)pentyl]oxy]-) Prodotti correlati
- 2227703-59-3(rac-(1R,2S)-2-(2-cyclopropylphenyl)cyclopropan-1-amine)
- 1261983-43-0([1,1'-Biphenyl]-3-carboxylic acid, 6-chloro-4'-(methylsulfonyl)-)
- 2227889-02-1(rac-3-{(1R,2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylcyclopentylformamido}propanoic acid)
- 1260775-49-2(1-(4-chloro-2-fluorophenyl)cyclopentane-1-carboxylic acid)
- 2172206-66-3(1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbutanoyl-2-methylpiperidine-4-carboxylic acid)
- 1805260-83-6(5-Chloro-2-(difluoromethyl)-4-fluoro-3-methylpyridine)
- 1903277-56-4(5-chloro-N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-6-(oxolan-3-yloxy)pyridine-3-carboxamide)
- 177341-77-4(Magnesium, chloro[3-(trimethylsilyl)propyl]-)
- 77168-32-2(6-methyl-2-(pyridin-2-yl)pyrimidine-4-thiol)
- 1354963-56-6(4-(2,2,2-trifluoroethyl)azetidin-2-one)
Fornitori consigliati
Shanghai Xinsi New Materials Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Hubei Changfu Chemical Co., Ltd.
Membro d'oro
CN Fornitore
Grosso

Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Membro d'oro
CN Fornitore
Reagenti

BIOOKE MICROELECTRONICS CO.,LTD
Membro d'oro
CN Fornitore
Reagenti

Hubei Henglvyuan Technology Co., Ltd
Membro d'oro
CN Fornitore
Grosso